molecular formula C10H13NO4 B12901343 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid CAS No. 248583-21-3

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid

Cat. No.: B12901343
CAS No.: 248583-21-3
M. Wt: 211.21 g/mol
InChI Key: SAVYCBXMFGWEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid typically involves the reaction of furan-2-carbaldehyde with an appropriate amine and a butanoic acid derivative. One common method includes the condensation of furan-2-carbaldehyde with an amino acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Scientific Research Applications

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

248583-21-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-[[2-(furan-2-yl)-2-oxoethyl]amino]butanoic acid

InChI

InChI=1S/C10H13NO4/c12-8(9-3-2-6-15-9)7-11-5-1-4-10(13)14/h2-3,6,11H,1,4-5,7H2,(H,13,14)

InChI Key

SAVYCBXMFGWEEO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.